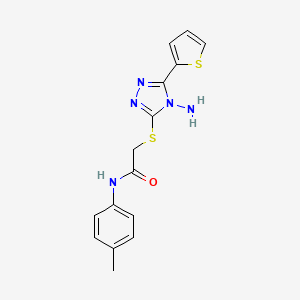

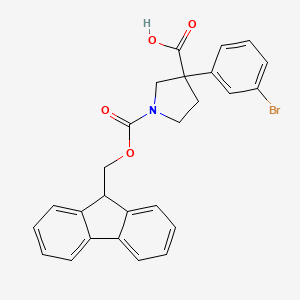

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated . It shares the part structure of phenoxyacetic acid .

Synthesis Analysis

The synthesis of similar compounds involves the use of IR and NMR spectroscopic techniques . The process typically involves the creation of a library of synthetic compounds, which are then evaluated for their biological activity .Molecular Structure Analysis

The molecular structure of similar compounds involves various elements. For instance, in the title compound, C (16)H (14)Cl (2)N (2)O (4)·H (2)O, the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 2-(4-chlorophenoxy) acetyl chloride has a melting point of 18-20 °C and a boiling point of 141-142 deg C / 17 mm .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-Chlorophenoxyacetyl Chloride has an average mass of 205.038 Da and a Monoisotopic mass of 203.974487 Da .科学的研究の応用

Enzyme Inhibitory Activities

Research has identified compounds with structures similar to 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide exhibiting significant enzyme inhibitory activities. For example, some natural products isolated from the sponge-derived fungus Arthrinium sp. SCSIO 41421 demonstrated notable enzyme inhibitory activities against acetylcholinesterase (AChE), a key enzyme in the nervous system (She et al., 2022). Similarly, novel 2-benzoylhydrazine-1-carboxamides were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes with multiple clinical applications (Houngbedji et al., 2023).

Antimicrobial Activities

Various studies have synthesized carboxamide derivatives with significant antimicrobial properties. For instance, compounds synthesized from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid showed good antimicrobial activity, compared with standard drugs (Patel & Shaikh, 2011). Another study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which exhibited in vitro antibacterial and antifungal activities (Desai et al., 2011).

Antioxidant and Antinociceptive Properties

A series of novel phenoxy acetyl carboxamides synthesized for evaluating antioxidant and antinociceptive activities demonstrated potential in scavenging radicals and eliciting antinociceptive activity in animal models. These properties were linked to their interactions with ATP-sensitive potassium channels and monoglyceride lipase enzyme (Manjusha et al., 2022).

Anticancer Activity

Carboxamide derivatives have been synthesized with the aim of evaluating their anticancer properties. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and showed inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

作用機序

Target of Action

It’s known that the compound has abenzylic position , which is a common site for various chemical reactions. These reactions often involve the formation of resonance-stabilized carbocations , suggesting that the compound might interact with its targets through similar mechanisms.

Mode of Action

The compound’s mode of action likely involves interactions at the benzylic position. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through similar pathways, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the compound’s potential to undergo reactions at the benzylic position, it’s plausible that it could affect various biochemical pathways involvingbenzylic halides . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’smolecular weight is known to be 205.04 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the compound’s potential to interact with its targets through sn1 or sn2 pathways , it’s plausible that it could induce changes in the targets’ structure or function, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound has aboiling point of 142 °C/17 mmHg and a melting point of 18.8 °C , suggesting that it might be stable under a wide range of environmental conditions.

Safety and Hazards

将来の方向性

The future directions for the study and application of “1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” and similar compounds could involve further exploration of their potential as effective acetyl and butyrylcholinesterase enzyme inhibitors . They could also be investigated for their potential as lead molecules against diseases like Alzheimer’s .

特性

IUPAC Name |

1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZSRYKTGYIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

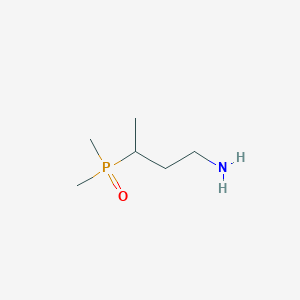

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

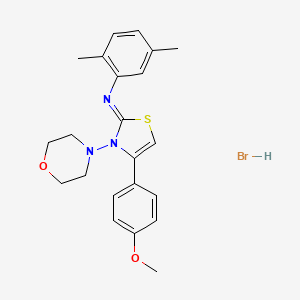

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

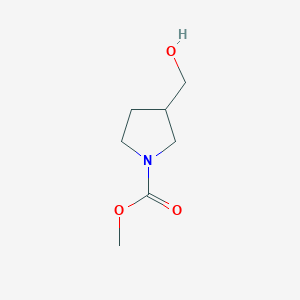

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)